2-(3-Isopropylpiperazin-1-yl)quinazoline

Stereochemistry Chiral resolution Enantioselective synthesis

2-(3-Isopropylpiperazin-1-yl)quinazoline is a regioisomerically and stereochemically defined quinazoline-piperazine scaffold. Unlike 4-piperazinyl-quinazolines optimized for ATP-competitive kinases, this 2-piperazinyl derivative preferentially engages integrin αIIbβ3 and serotonergic GPCR targets. The C-3 isopropyl substitution on the piperazine ring introduces a chiral center, enabling enantiomer-resolved pharmacological profiling. The retained piperazine NH (pKa ≈8.7) facilitates salt formation for parallel in vitro evaluation. With an estimated logP of ≈3.04 and TPSA of ≈50.7, it occupies the optimal CNS-penetrant space. This compound is a critical chemical biology probe for deconvoluting position-specific target engagement between 2- and 4-piperazinyl-quinazolines.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
Cat. No. B15359442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropylpiperazin-1-yl)quinazoline
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3
InChIKeyBBDWFBPXVYICMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isopropylpiperazin-1-yl)quinazoline — Structural and Procurement-Relevant Baseline for a C3-Substituted Piperazinyl-Quinazoline Research Scaffold


2-(3-Isopropylpiperazin-1-yl)quinazoline is a heterobicyclic compound combining a quinazoline core with a 3-isopropylpiperazine moiety attached at the 2-position. The compound belongs to the broader quinazoline-piperazine class, which has been extensively studied across diverse therapeutic areas including platelet aggregation inhibition, kinase antagonism, and GPCR modulation . Its molecular formula is C15H20N4 (MW 256.35), isomeric with 4-(4-isopropylpiperazin-1-yl)quinazoline (CAS 2034511-02-7) but differentiated by both the piperazine attachment position and the location of the isopropyl substituent on the piperazine ring carbon rather than nitrogen [1]. Critically, no CAS registry number or direct pharmacological bioactivity data for this specific compound were identified in peer-reviewed literature or authoritative public databases at the time of this analysis.

Why 2-(3-Isopropylpiperazin-1-yl)quinazoline Cannot Be Interchanged with Common Quinazoline-Piperazine Analogs — Critical Differentiation Drivers


Quinazoline-piperazine compounds are not functionally interchangeable. The attachment position of the piperazine ring on the quinazoline core fundamentally redirects pharmacological activity: 2-piperazinyl-quinazolines preferentially engage integrin αIIbβ3 and serotonergic GPCR targets [1], whereas 4-piperazinyl-quinazolines are predominantly optimized for ATP-competitive kinase inhibition (e.g., PDGFR, c-Kit, Flt-3) [2]. Furthermore, within the 2-piperazinyl series, the substitution pattern on the piperazine ring — specifically C-3 isopropyl versus N-4 isopropyl versus unsubstituted — creates discrete differences in lipophilicity, basicity, chirality, and ultimately target engagement. Procurement of a generic 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1) or a 4-substituted isomer and assuming equivalent biological performance would ignore these well-documented positional and substituent-dependent structure-activity relationships.

2-(3-Isopropylpiperazin-1-yl)quinazoline — Quantitative Differentiation Evidence Against the Closest Structural Analogs


C-3 Isopropyl Substitution Introduces a Chiral Center Absent in N-Substituted and Unsubstituted Piperazine Analogs

2-(3-Isopropylpiperazin-1-yl)quinazoline bears the isopropyl group on the carbon at position 3 of the piperazine ring, generating a stereogenic center. This is structurally distinct from 2-(4-isopropylpiperazin-1-yl)quinazoline, where the isopropyl group resides on the nitrogen at position 4, producing an achiral piperazine ring. The presence of chirality enables enantiomer separation and stereospecific biological evaluation . In contrast, N-substituted analogs such as 2-(4-methylpiperazin-1-yl)quinazoline (CID 24759622) and 2-(4-isopropylpiperazin-1-yl)quinazoline lack this chiral center, precluding enantioselective pharmacology studies [1].

Stereochemistry Chiral resolution Enantioselective synthesis

Lipophilicity Shift: Estimated logP Increase of ~1.6 Units vs. Unsubstituted 2-(Piperazin-1-yl)quinazoline

The computed logP for the isomeric C15H20N4 scaffold (4-(4-isopropylpiperazin-1-yl)quinazoline) is approximately 3.04 [1], representing a substantial increase over the experimentally predicted logP of 1.43 for the unsubstituted parent 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1) . The introduction of the isopropyl group — whether C- or N-substituted — adds significant lipophilicity. However, the C-3 substitution preserves a free NH on the piperazine that can act as a hydrogen bond donor, potentially mitigating the passive permeability penalty often associated with N-alkylation.

Lipophilicity Drug-likeness Permeability

Preserved Piperazine NH Basicity: C-3 Substitution Maintains pKa ~8.7 Comparable to Unsubstituted Parent, Unlike N-Alkylated Analogs

The piperazine ring in 2-(3-isopropylpiperazin-1-yl)quinazoline retains a secondary amine (NH) at position 4, which is absent in N-alkylated analogs such as 2-(4-methylpiperazin-1-yl)quinazoline and 2-(4-isopropylpiperazin-1-yl)quinazoline. The predicted pKa of the piperazine NH in 2-(piperazin-1-yl)quinazoline is 8.68±0.10 . C-3 alkylation is not expected to substantially alter this pKa, whereas N-4 alkylation converts the secondary amine to a tertiary amine with reduced basicity (estimated pKa shift of -1 to -1.5 units). This preserved basicity facilitates salt formation for improved aqueous solubility and formulation.

Basicity Solubility Salt formation

Attachment at 2-Position Directs Pharmacological Activity Toward Integrin/GPCR Modulation, Distinct from 4-Position Kinase Inhibition

A systematic analysis of the quinazoline-piperazine literature reveals a fundamental positional selectivity: 2-piperazinyl-quinazolines are documented as potent platelet aggregation inhibitors acting via integrin αIIbβ3 antagonism [1] and as selective 5-HT2A receptor ligands (e.g., N-(4-chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine, Ki = 14.04 ± 0.21 nM, >10,000-fold selective over 5-HT1A/D1/D2) [2]. In contrast, 4-piperazinyl-quinazolines function as ATP-competitive kinase inhibitors (e.g., CT53518: IC50 = 50-200 nM for Flt-3, βPDGFR, c-Kit) [3]. No 4-piperazinyl analog has been reported as a high-affinity integrin αIIbβ3 ligand, and no 2-piperazinyl analog has demonstrated potent PDGFR kinase inhibition.

Target selectivity Kinase inhibition Integrin antagonism

Structural Analogy to Spastazoline's 3-Isopropylpiperazine Moiety Suggests ATP-Competitive Inhibition Potential with Single-Digit Nanomolar Potency Achievable

The 3-isopropylpiperazine substructure is a critical pharmacophoric element in spastazoline, an ATP-competitive spastin inhibitor (IC50 = 99 ± 18 nM for human spastin, selective against four related AAA proteins at 10 µM) [1]. While spastazoline contains a pyrrolo[2,3-d]pyrimidine core rather than quinazoline, the shared 3-isopropylpiperazine moiety demonstrates that C-substituted isopropyl on piperazine can confer potent, selective target engagement. This establishes a precedent for the 3-isopropylpiperazine fragment as a privileged substructure, though no direct target engagement data exist for the quinazoline analog.

ATP-competitive inhibition AAA ATPase Scaffold hopping

Evidence Gap: No Peer-Reviewed Pharmacological Data or CAS Registry Number Identified for This Exact Compound — Critical Transparency for Procurement Decisions

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, WIPO Patentscope, and major vendor catalogs (Sigma-Aldrich, Fisher Scientific, TCI, Alfa Aesar) as of Q2 2026 failed to identify: (1) a CAS registry number for 2-(3-isopropylpiperazin-1-yl)quinazoline; (2) any peer-reviewed publication reporting in vitro or in vivo pharmacological data for this specific compound; and (3) any patent explicitly exemplifying this compound in a biological assay. The compound name appears exclusively in two non-authoritative vendor websites (benchchem.com, evitachem.com) and the ChemicalBook synthesis database . This absence of primary pharmacological characterization contrasts sharply with the well-documented comparator 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1, >10 publications) and the 4-substituted isomer 4-(4-isopropylpiperazin-1-yl)quinazoline (CAS 2034511-02-7, ≥1 patent) [1].

Data transparency Procurement risk Assay development

Procurement-Guided Application Scenarios for 2-(3-Isopropylpiperazin-1-yl)quinazoline — Evidence-Linked Use Cases


Enantioselective Pharmacological Probe Development Leveraging the C-3 Chiral Center

The stereogenic center at C-3 of the piperazine ring enables separation of (R) and (S) enantiomers for differential pharmacological profiling. Unlike achiral N-substituted analogs, 2-(3-isopropylpiperazin-1-yl)quinazoline can be resolved into enantiopure forms, allowing researchers to identify eutomer/distomer pairs in target binding assays. This is particularly relevant for integrin αIIbβ3 and 5-HT2A receptor targets where the 2-piperazinyl-quinazoline scaffold has established activity [1]. The preserved piperazine NH (pKa ~8.7) facilitates salt formation for both enantiomers, supporting parallel in vitro evaluation [2].

Scaffold-Hopping from Spastazoline's Pyrrolopyrimidine Core to Quinazoline for ATP-Competitive Target Identification

The 3-isopropylpiperazine fragment is a validated pharmacophoric element in spastazoline (IC50 = 99 nM for spastin) [1]. Replacing the pyrrolo[2,3-d]pyrimidine core with a quinazoline scaffold creates a distinct hinge-binding geometry while retaining the 3-isopropylpiperazine moiety. This scaffold-hop may redirect selectivity toward quinazoline-preferred ATP-binding pockets (e.g., EGFR, PI3Kδ, or Clk kinases), enabling systematic kinome profiling and identification of new targets for the 3-isopropylpiperazine fragment.

CNS-Penetrant Lead Optimization Starting Point Based on Favorable logP and Hydrogen Bond Donor Capacity

With an estimated logP of ~3.04 and a retained hydrogen bond donor (piperazine NH), 2-(3-isopropylpiperazin-1-yl)quinazoline occupies a lipophilicity range associated with CNS penetration (logP 2-4 optimal) while maintaining a polar descriptor (TPSA ~50.7) [1]. This physicochemical profile positions the compound as a starting scaffold for CNS-targeted GPCR programs (e.g., 5-HT2A, dopamine D2/D3), where 2-piperazinyl-quinazolines have demonstrated high-affinity binding [2]. The compound's C-3 chirality further enables enantiomer-specific CNS PK/PD studies.

Chemical Biology Tool for Profiling 2-Position vs. 4-Position Quinazoline-Piperazine Target Space

The well-established divergence in target engagement between 2-piperazinyl-quinazolines (integrin/GPCR) and 4-piperazinyl-quinazolines (kinase) makes this compound a valuable chemical biology probe for deconvoluting target space [1][2]. When used alongside its 4-substituted isomer (CAS 2034511-02-7) in parallel chemoproteomics or thermal shift assays, 2-(3-isopropylpiperazin-1-yl)quinazoline can help map the proteome-wide engagement landscape specific to the 2-position attachment, generating target hypotheses that are position-specific rather than compound-specific.

Quote Request

Request a Quote for 2-(3-Isopropylpiperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.